Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-
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Overview
Description
Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]-: is a compound that combines the structural features of proline, a naturally occurring amino acid, with a trifluoromethyl phenyl sulfonyl group. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- typically involves the introduction of the trifluoromethyl phenyl sulfonyl group to a proline derivative. One common method includes the reaction of proline with trifluoromethyl phenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfonamides or sulfides.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
Chemistry: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used to study protein-ligand interactions and enzyme mechanisms. The trifluoromethyl group serves as a probe in NMR spectroscopy, providing insights into the structural and dynamic properties of biomolecules .
Medicine: Its ability to modulate biological pathways makes it a candidate for designing inhibitors or activators of specific enzymes and receptors .
Industry: In the industrial sector, Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is used in the synthesis of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their thermal and chemical resistance .
Mechanism of Action
The mechanism of action of Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- (4-(Trifluoromethyl)phenyl)sulfonyl chloride
- (3-(Trifluoromethyl)phenyl)sulfonamide
- (2-(Trifluoromethyl)phenyl)sulfonyl fluoride
Comparison: Proline, 1-[[3-(trifluoromethyl)phenyl]sulfonyl]- is unique due to the presence of both the proline and trifluoromethyl phenyl sulfonyl moieties. This combination imparts distinct properties such as enhanced stability, lipophilicity, and biological activity compared to similar compounds. The proline moiety provides a chiral center, which can be advantageous in asymmetric synthesis and chiral drug design.
Properties
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c13-12(14,15)8-3-1-4-9(7-8)21(19,20)16-6-2-5-10(16)11(17)18/h1,3-4,7,10H,2,5-6H2,(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNZZKHRKJIGHR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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